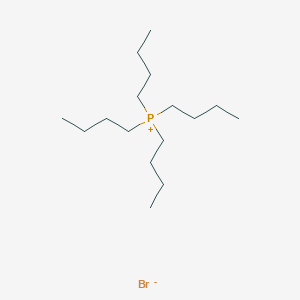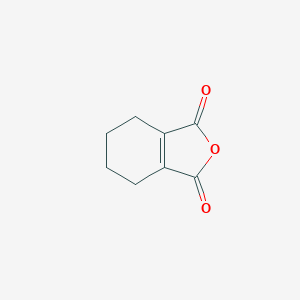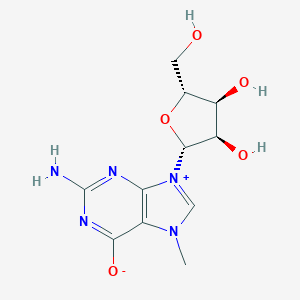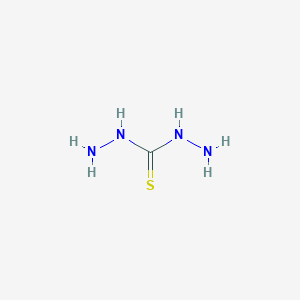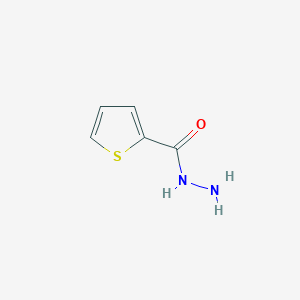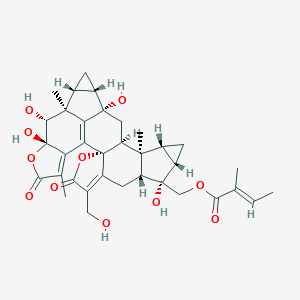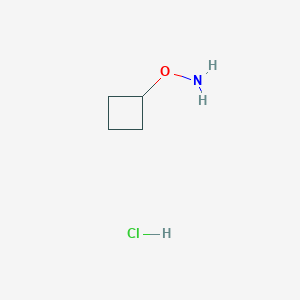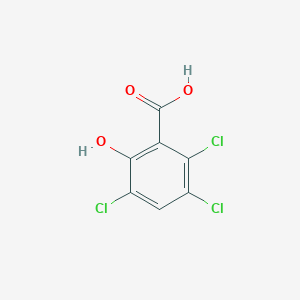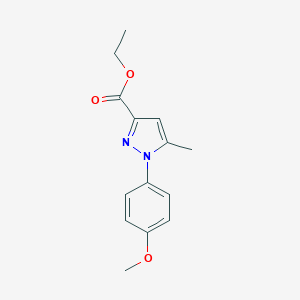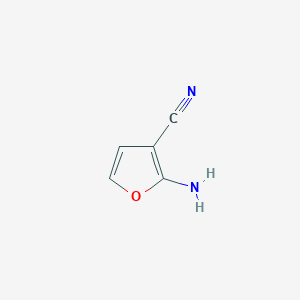
2-Aminofuran-3-carbonitrile
Descripción general
Descripción
2-Aminofuran-3-carbonitrile: is an organic compound with the molecular formula C5H4N2O . It is a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds. This compound is characterized by a furan ring substituted with an amino group at the second position and a nitrile group at the third position. It appears as a white to light yellow crystalline solid and is soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
One efficient method for synthesizing 2-Aminofuran-3-carbonitrile involves a cascade Stetter-γ-ketonitrile cyclization reaction. This reaction uses aromatic aldehydes and acylidenemalononitriles as starting materials, catalyzed by N-heterocyclic carbenes. The procedure provides the desired product in moderate to high yields under mild conditions .
Industrial Production Methods:
In an industrial setting, this compound can be synthesized by reacting 2-methylfuran with sodium cyanide to form 2-methyl-3-furancarbonitrile. This intermediate is then treated with ammonia in the presence of a catalyst to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-Aminofuran-3-carbonitrile can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine group under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives such as furan-3-carboxylic acid.
Reduction: 2-Aminofuran-3-amine.
Substitution: Various N-substituted furan derivatives.
Aplicaciones Científicas De Investigación
2-Aminofuran-3-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Aminofuran-3-carbonitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR), which are crucial in angiogenesis and cancer progression . The nitrile group can also participate in interactions with enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
- 2-Aminobenzofuran-3-carbonitrile
- 2-Aminopyran-3-carbonitrile
- 2-Aminothiophene-3-carbonitrile
Comparison:
- 2-Aminobenzofuran-3-carbonitrile: This compound has a benzene ring fused to the furan ring, which can lead to different electronic and steric properties compared to 2-Aminofuran-3-carbonitrile .
- 2-Aminopyran-3-carbonitrile: The oxygen atom in the ring is replaced by a carbon atom, resulting in different reactivity and stability.
- 2-Aminothiophene-3-carbonitrile: The sulfur atom in the ring can impart different electronic properties and reactivity compared to the oxygen atom in this compound .
This compound is unique due to its specific electronic configuration and the presence of both an amino and nitrile group on the furan ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
IUPAC Name |
2-aminofuran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c6-3-4-1-2-8-5(4)7/h1-2H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFLBCQUEZKJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627776 | |
| Record name | 2-Aminofuran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139370-56-2 | |
| Record name | 2-Aminofuran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-cyanofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 2-aminofuran-3-carbonitriles?
A1: 2-Aminofuran-3-carbonitriles can be synthesized through various methods. One efficient approach involves a cascade Stetter-γ-ketonitrile cyclization reaction. This reaction utilizes aromatic aldehydes and acylidenemalononitriles as starting materials and is catalyzed by N-heterocyclic carbenes (NHCs). This method offers mild reaction conditions and generally results in moderate to high yields. Another method involves the thermal aromatization of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles.
Q2: What are some of the applications of 2-aminofuran-3-carbonitriles in organic synthesis?
A2: 2-Aminofuran-3-carbonitriles serve as versatile building blocks in organic synthesis. They are valuable intermediates for constructing diverse heterocyclic compounds. For instance, they can react with triethylorthoformate or triethylorthoacetate to yield imidates, which can then be further transformed into furo[2,3-d]pyrimidines and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines. Additionally, they can be used in the synthesis of furopyrimidin-4(3H)-one using microwave irradiation and inorganic solid supports.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


